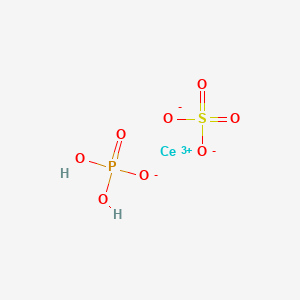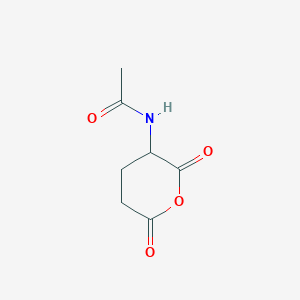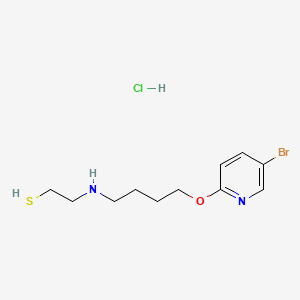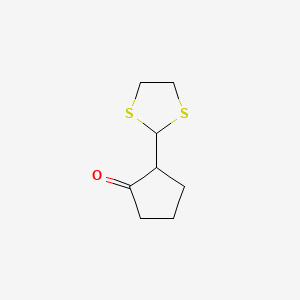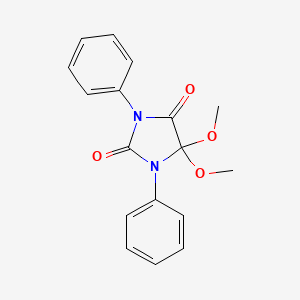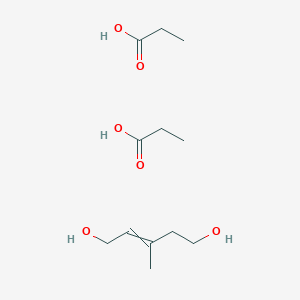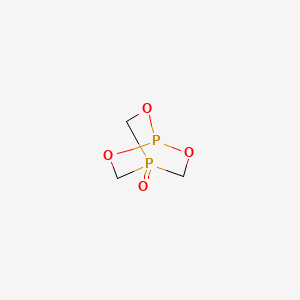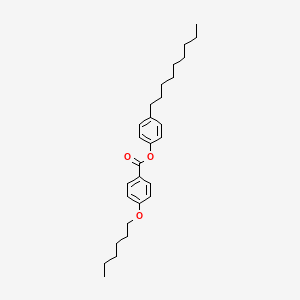
CID 71363165
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71363165” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CID 71363165 involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions are carried out under specific conditions, such as controlled temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Industrial production methods may include:
Batch Processing: The compound is produced in large batches, with each batch undergoing the same series of reactions.
Continuous Processing: A continuous flow of starting materials is fed into the reaction system, allowing for the constant production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
CID 71363165 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may exhibit distinct properties.
Reduction: Reduction reactions can convert the compound to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a higher oxidation state compound, while reduction may produce a lower oxidation state product.
Wissenschaftliche Forschungsanwendungen
CID 71363165 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.
Industry: this compound is used in industrial processes, such as the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CID 71363165 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the context in which the compound is used, such as its role in a particular chemical reaction or its therapeutic application.
Eigenschaften
CAS-Nummer |
42617-45-8 |
|---|---|
Molekularformel |
KNaOW |
Molekulargewicht |
261.93 g/mol |
InChI |
InChI=1S/K.Na.O.W |
InChI-Schlüssel |
VFCCOUMEOHYCTK-UHFFFAOYSA-N |
Kanonische SMILES |
O=[W].[Na].[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
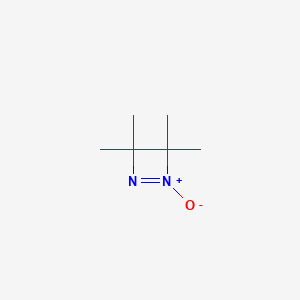

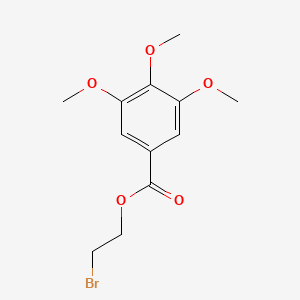
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
